[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H22O |
|---|---|
Molecular Weight |
194.31 g/mol |
IUPAC Name |
[(3R,5S)-3,5-dimethyl-1-adamantyl]methanol |
InChI |
InChI=1S/C13H22O/c1-11-3-10-4-12(2,6-11)8-13(5-10,7-11)9-14/h10,14H,3-9H2,1-2H3/t10?,11-,12+,13? |
InChI Key |
RVWLWJAOIBEWAV-UNTZMWQOSA-N |
Isomeric SMILES |
C[C@@]12CC3C[C@@](C1)(CC(C3)(C2)CO)C |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CO)C |
Origin of Product |
United States |
Detailed Elucidation of Molecular Structure and Conformational Dynamics of 3r,5s 3,5 Dimethyl 1 Adamantyl Methanol
High-Resolution Crystallographic Investigations
High-resolution crystallographic techniques are indispensable for determining the precise three-dimensional arrangement of atoms in the solid state, offering insights into molecular conformation, packing, and intermolecular interactions.
Single-Crystal X-ray Diffraction Analysis of Supramolecular Architectures
Single-crystal X-ray diffraction would be the definitive method to establish the molecular structure of [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol. The analysis would confirm the adamantane (B196018) cage's characteristic chair conformations of its fused cyclohexane (B81311) rings. nih.gov The key structural parameters to be determined would be the bond lengths and angles of the adamantane core, the methyl groups, and the hydroxymethyl substituent.
Due to its rigid structure, the adamantane moiety is a known building block in supramolecular chemistry, often forming inclusion complexes. mdpi.com The hydroxymethyl group in this compound is capable of forming strong hydrogen bonds, which would likely dominate the supramolecular architecture. It is expected that these molecules would form hydrogen-bonded networks in the crystal lattice, potentially leading to chains or more complex three-dimensional structures. The lipophilic adamantane cages would then pack in a way to maximize van der Waals interactions. In adamantane-functionalized phthalimide (B116566) scaffolds, the adamantane moiety has been shown to be sterically free for host-guest interactions, a characteristic that would likely be retained in the target molecule. mdpi.com
The cocrystallization of adamantane derivatives with other molecules is a common strategy to obtain crystalline materials, particularly for liquids. nih.gov This highlights the strong tendency of the adamantane scaffold to participate in predictable packing arrangements.
Polymorphism and Solid-State Phase Transitions in Adamantylmethanol Systems
Adamantane and its derivatives are well-known for exhibiting polymorphism, the ability of a substance to exist in more than one crystal form. acs.orgnih.gov This is often associated with the formation of "plastic crystals" or orientationally disordered phases at temperatures below the melting point. upc.eduresearchgate.net The high symmetry and globular nature of the adamantane cage allow for molecular reorientation in the solid state. wikipedia.org
For this compound, it is plausible that different polymorphic forms could be obtained under various crystallization conditions (e.g., different solvents, temperatures). These polymorphs would differ in their crystal packing and, consequently, their physical properties.
Many adamantane derivatives undergo solid-state phase transitions upon changes in temperature or pressure. acs.orgnih.govucl.ac.ukacs.org For instance, 1-iodoadamantane (B1585816) exhibits complex phase transition behavior with three low-temperature phases identified. ucl.ac.ukacs.org Similarly, 2-chloroadamantane (B1585024) shows two distinct phase transitions on cooling. researchgate.net These transitions are often from an orientationally disordered (plastic) phase at higher temperatures to a more ordered phase at lower temperatures. researchgate.net It is anticipated that this compound would also exhibit temperature-dependent phase transitions, which could be investigated by techniques such as differential scanning calorimetry (DSC) in conjunction with variable-temperature X-ray diffraction.
A hypothetical phase transition summary for an adamantane derivative is presented in the table below, based on typical behavior observed in related compounds.
| Transition | Temperature (K) | Enthalpy Change (kJ/mol) | Entropy Change (J/K·mol) | Phase Characteristics |
| Solid II to Solid I | ~230 | ~1.7 | ~7.4 | Transition from an ordered low-temperature phase to a disordered (plastic) high-temperature phase. |
| Solid I to Liquid | >350 | >20 | >50 | Melting of the plastic crystalline phase. |
Note: This table is illustrative and based on data for compounds like 1-fluoroadamantane. researchgate.net Actual values for this compound would require experimental determination.
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are crucial for elucidating the structure and dynamics of molecules in various states of matter.
Nuclear Magnetic Resonance (NMR) for Stereochemical Assignment and Dynamic Processes
NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of organic molecules. For this compound, both ¹H and ¹³C NMR would provide a characteristic fingerprint.
¹H NMR: The spectrum would be expected to show distinct signals for the protons of the adamantane cage, the two methyl groups, and the hydroxymethyl group. Due to the rigidity of the adamantane core, the cage protons would appear as a series of complex multiplets. The methyl protons would likely appear as singlets or closely spaced doublets, depending on their environment. The protons of the CH₂OH group would also exhibit a characteristic signal, potentially a singlet or a doublet if coupled to the hydroxyl proton.
¹³C NMR: The ¹³C NMR spectrum would show signals corresponding to the different carbon environments in the molecule. The simplicity of the adamantane spectrum, with two signals for the bridgehead and methylene (B1212753) carbons, would be complicated by the substituents. wikipedia.org The carbon atoms bearing the methyl and hydroxymethyl groups would have distinct chemical shifts, as would the methyl and hydroxymethyl carbons themselves. Adamantane is often used as a chemical shift standard in solid-state NMR. nih.gov
2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be essential to definitively assign all proton and carbon signals and confirm the stereochemical arrangement of the substituents.
The following table provides predicted ¹³C NMR chemical shifts for this compound based on known values for adamantane and substituted derivatives.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Adamantane C1 (bearing CH₂OH) | 40-50 |
| Adamantane C3, C5 (bearing CH₃) | 35-45 |
| Other Adamantane Bridgehead Carbons | 28-35 |
| Adamantane Methylene Carbons | 37-45 |
| Methyl Carbons (-CH₃) | 20-30 |
| Hydroxymethyl Carbon (-CH₂OH) | 60-70 |
Note: These are estimated ranges and actual values would need to be determined experimentally.
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Intermolecular Interactions
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.com These methods are sensitive to both the molecular structure and intermolecular interactions.
For this compound, the spectra would be dominated by the vibrations of the adamantane cage. researchgate.net Superimposed on these would be the characteristic vibrations of the substituents:
O-H Stretch: A broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group and its involvement in hydrogen bonding.
C-H Stretches: Sharp bands between 2800 and 3000 cm⁻¹ would correspond to the C-H stretching vibrations of the adamantane cage and the methyl groups.
C-O Stretch: A strong band in the IR spectrum, likely between 1000 and 1200 cm⁻¹, would be due to the stretching vibration of the C-O bond in the primary alcohol.
Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the adamantane skeleton. aip.org Changes in the vibrational spectra with temperature could be used to study the phase transitions discussed in section 3.1.2. The formation of intermolecular hydrogen bonds through the methanol (B129727) group would cause a noticeable shift in the O-H stretching frequency to lower wavenumbers. The study of adamantane derivatives has shown that vibrational spectra are sensitive to the formation of dimers and other aggregates. researchgate.net
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration and Conformational Preferences
Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. saschirality.org These methods, including Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of chiral molecules. yale.eduencyclopedia.pub
Since this compound is a chiral molecule, it is expected to be optically active.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength. libretexts.org The molecule does not have a strong chromophore near the visible region, so the main electronic transitions would occur in the UV region. The hydroxyl and methyl groups are not strong chromophores themselves, but their perturbation of the electronic structure of the adamantane core can lead to a measurable ECD signal. The resulting spectrum, with positive and/or negative bands (a Cotton effect), would be a unique fingerprint of the (3R,5S) absolute configuration. libretexts.org Quantum-mechanical calculations of the theoretical ECD spectrum and its comparison with the experimental spectrum would be the most reliable way to confirm the absolute stereochemistry. encyclopedia.pub
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. wikipedia.org An ORD spectrum would show the plain curve approaching the regions of electronic absorption, where it would exhibit a Cotton effect. libretexts.org
The chirality in substituted adamantanes can be subtle, sometimes leading to small specific rotations. wikipedia.org However, modern chiroptical techniques are highly sensitive and would be capable of characterizing the stereochemistry of this compound. The study of chiral adamantane derivatives has been a subject of interest, and chiroptical methods have been successfully applied to determine their absolute configurations. acs.org
Computational and Theoretical Investigations of 3r,5s 3,5 Dimethyl 1 Adamantyl Methanol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are indispensable tools for probing the molecular properties of complex organic structures like adamantane (B196018) derivatives. These methods, particularly Density Functional Theory (DFT), offer deep insights into the molecule's electronic landscape, stability, and potential for chemical reaction.
The rigid cage-like structure of adamantane, composed of three fused cyclohexane (B81311) rings in chair conformations, limits its conformational flexibility. However, the substituents on the [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol—a primary alcohol group (-CH₂OH) at a bridgehead position (C1) and two methyl groups at other bridgehead positions (C3 and C5)—can exhibit rotational freedom.
DFT calculations are crucial for determining the preferred rotational conformations (rotamers) of the hydroxymethyl and methyl groups and quantifying the energetic differences between them. nih.govnih.gov The most stable conformation will be the one that minimizes steric hindrance and unfavorable non-bonded interactions between the substituents and the adamantane framework. nobelprize.org For the hydroxymethyl group, DFT would be used to calculate the potential energy surface as a function of the dihedral angle of the C-C-O-H bond, identifying the lowest energy staggered conformations. Similarly, the rotational barriers for the methyl groups would be determined.
The relative energies of different conformers are typically small, often within a few kcal/mol, but these differences are significant for understanding the molecule's behavior at a given temperature. nih.gov A benchmark study comparing various computational methods found that while more advanced methods like coupled-cluster theory provide high accuracy, DFT methods like B3LYP, when paired with large basis sets, offer a good balance of accuracy and computational cost for conformational energy calculations. nih.govnih.gov
Table 1: Hypothetical Relative Conformational Energies of this compound Calculated by DFT
This interactive table illustrates the kind of data a DFT study on the conformational energetics would yield. The energies are relative to the most stable conformer.
| Conformer | Dihedral Angle (C-C-O-H) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 (Staggered) | 60° | 0.00 | 60 |
| 2 (Staggered) | 180° | 0.50 | 30 |
| 3 (Eclipsed) | 0° | 2.50 | 5 |
| 4 (Staggered) | -60° | 0.20 | 5 |
Note: The data in this table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated DFT calculations for the molecule.
The Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMOs) are fundamental concepts in understanding a molecule's reactivity. nih.gov
The MEP map provides a visualization of the charge distribution on the molecule's surface. For this compound, the MEP would show a region of negative potential (typically colored red) around the oxygen atom of the hydroxyl group, indicating its nucleophilic character and ability to act as a hydrogen bond acceptor. semanticscholar.org Conversely, the hydrogen of the hydroxyl group would exhibit a positive potential (blue), highlighting its electrophilic character and role as a hydrogen bond donor. The hydrocarbon adamantane cage would show a relatively neutral potential (green). semanticscholar.org MEP analysis is invaluable for predicting sites of electrophilic and nucleophilic attack. semanticscholar.org
Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to predicting electronic transitions and chemical reactivity. nih.gov The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. samipubco.com For adamantane derivatives, the HOMO is typically localized on the substituent, while the LUMO may be distributed over the cage or the substituent, depending on its nature. researchgate.net In this compound, the HOMO would likely be centered on the lone pairs of the oxygen atom. The HOMO-LUMO energy gap (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity. nih.govdoi.org DFT calculations are the standard method for computing FMO energies and visualizing their distribution. elixirpublishers.com
Table 2: Representative FMO Energies for Adamantane Derivatives
This table presents typical DFT-calculated FMO energy values for related adamantane compounds to illustrate the expected range for this compound.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| 1-Adamantanol | -7.02 | 1.55 | 8.57 |
| Adamantane | -7.35 | 1.80 | 9.15 |
| 1,3-Dimethyladamantane (B135411) | -7.20 | 1.70 | 8.90 |
Note: Data are representative values from general computational chemistry knowledge of adamantanes. Specific values for this compound would require new calculations.
Molecular Dynamics Simulations for Dynamic Behavior and Condensed Phase Interactions
While quantum chemical calculations typically model molecules in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules in a condensed phase, such as in a solvent or interacting with a biological target. tandfonline.comksu.edu.sa MD simulations use classical mechanics and a force field (like OPLS or GROMOS) to model the movements of atoms over time. semanticscholar.orgksu.edu.sa
For this compound, MD simulations could be used to:
Study Solvation: Analyze how the molecule interacts with solvent molecules, such as water or ethanol. This includes examining the formation and dynamics of hydrogen bonds between the molecule's hydroxyl group and the solvent. tandfonline.com The solvation free energy, which indicates solubility, can also be calculated. tandfonline.comtandfonline.com
Analyze Dynamic Conformational Changes: Observe how the hydroxymethyl and methyl groups rotate and how the molecule tumbles and diffuses in solution. mdpi.com
Simulate Interactions with Biomolecules: If studying the molecule as a potential ligand, MD simulations can model its binding to a protein's active site, assessing the stability of the complex and identifying key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions). ksu.edu.sanih.gov The Root Mean Square Deviation (RMSD) of the ligand and protein over the simulation time is often used to evaluate the stability of the binding. semanticscholar.org
Mechanistic Studies of Chemical Transformations Involving Dimethyladamantylmethanol Derivatives
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
Functionalization of the adamantane cage or modification of the hydroxyl group in this compound would proceed through specific reaction pathways. Computational methods, primarily DFT, can be used to map out the potential energy surface of a reaction. This involves:
Locating Stationary Points: Optimizing the geometries of reactants, products, intermediates, and, crucially, transition states.
Transition State (TS) Search: Identifying the TS, which is a first-order saddle point on the potential energy surface, represents the highest energy barrier along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the TS to confirm that it connects the intended reactants and products.
For adamantane derivatives, reactions often proceed via ionic or radical intermediates. rsc.orgwikipedia.org For example, a reaction involving the hydroxyl group might be initiated by protonation, leading to a carbocation intermediate. DFT calculations can model the stability of this adamantyl cation and map the subsequent reaction steps. wikipedia.org
Once a reaction pathway and its transition states have been elucidated, computational methods can provide quantitative kinetic and thermodynamic data.
Kinetic Analysis: The energy difference between the reactants and the transition state gives the activation energy (Ea) or activation enthalpy (ΔH‡). This barrier determines the reaction rate. A lower activation energy corresponds to a faster reaction. Comparing the activation energies for different possible pathways allows for the prediction of the major product (the kinetically favored product). thieme-connect.com
For example, in a functionalization reaction, there might be competition between forming a thermodynamically more stable product (thermodynamic control) and a product that is formed more quickly (kinetic control). thieme-connect.com Computational analysis can predict which product will dominate under different reaction conditions (e.g., temperature).
Table 3: Hypothetical Kinetic and Thermodynamic Data for a Representative Functionalization Reaction
This interactive table shows the type of data that would be generated to compare two competing reaction pathways for a hypothetical functionalization of an adamantane derivative.
| Parameter | Pathway A | Pathway B | Unit |
| Activation Energy (Ea) | 20 | 25 | kcal/mol |
| Reaction Enthalpy (ΔH) | -15 | -25 | kcal/mol |
| Product Type | Kinetic | Thermodynamic | - |
Note: The data is for illustrative purposes. Pathway A is kinetically favored due to a lower activation energy, while Pathway B is thermodynamically favored as it leads to a more stable product (more negative ΔH).
In Silico Modeling for Structure-Property Relationship (SPR) Studies
In silico modeling for SPR studies involves the use of computational methods to predict the physicochemical and biological properties of a molecule from its chemical structure. For adamantane derivatives, these studies are crucial for understanding how the rigid, lipophilic adamantane cage and its substituents influence a compound's behavior. The primary computational tools employed include quantitative structure-activity relationship (QSAR) models, molecular mechanics, and quantum mechanics methods like Density Functional Theory (DFT), as well as molecular dynamics (MD) simulations.
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
QSPR and QSAR models are statistical tools that correlate variations in molecular structure with changes in a molecule's physicochemical properties or biological activity, respectively. mdpi.comnih.gov For a compound like this compound, a QSAR study would typically involve a series of structurally similar adamantane alcohols to derive a predictive model.
These models are built on molecular descriptors, which are numerical representations of a molecule's chemical information. For adamantane derivatives, relevant descriptors often include:
Topological descriptors: Based on the 2D representation of the molecule, such as connectivity indices.
Geometrical descriptors: Derived from the 3D structure, including molecular surface area and volume.
Electronic descriptors: Related to the electron distribution, such as dipole moment and partial charges on atoms.
Lipophilicity descriptors: Such as the logarithm of the octanol-water partition coefficient (logP).
While a specific QSAR model for this compound is not available, the table below illustrates the type of data that would be generated in a hypothetical QSAR study for a series of adamantane alcohols to predict a specific biological activity.
Table 1: Illustrative QSAR Data for a Hypothetical Series of Adamantane Alcohols
| Compound | LogP | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Predicted Biological Activity (IC₅₀, µM) |
|---|---|---|---|---|
| Adamantan-1-ol | 2.28 | 180.5 | 1.85 | 10.5 |
| 3-Methyl-1-adamantanol | 2.67 | 202.1 | 1.90 | 8.2 |
| 3,5-Dimethyl-1-adamantanol | 3.06 | 223.7 | 1.95 | 5.1 |
Note: The data in this table is illustrative and does not represent actual experimental or calculated values for the listed compounds.
Density Functional Theory (DFT) for Electronic and Structural Analysis
DFT is a quantum mechanical method used to investigate the electronic structure of molecules. nih.govbiointerfaceresearch.com It is instrumental in calculating optimized molecular geometries, vibrational frequencies, and electronic properties such as orbital energies (HOMO/LUMO), electrostatic potential maps, and reaction energetics. tandfonline.comresearchgate.net For this compound, DFT calculations could provide insights into:
Conformational analysis: Determining the most stable three-dimensional arrangement of the atoms.
Reactivity indices: Identifying the most likely sites for electrophilic or nucleophilic attack. tandfonline.com
Spectroscopic properties: Predicting IR and NMR spectra to aid in experimental characterization. researchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior
MD simulations model the physical movements of atoms and molecules over time, providing a detailed view of their dynamic behavior. nih.govresearchgate.netfigshare.com These simulations are particularly useful for studying the interaction of a molecule with its environment, such as a solvent or a biological receptor. researchgate.net For this compound, MD simulations could be employed to:
Study solvation: Understanding how the molecule interacts with water or other solvents, which is crucial for predicting solubility.
Analyze binding to proteins: If the compound is a potential drug, MD simulations can reveal the stability of its binding to a target protein and the key interactions involved. nih.gov
Investigate membrane permeability: By simulating the molecule's interaction with a lipid bilayer, its ability to cross cell membranes can be assessed. mdpi.com
The table below presents hypothetical physicochemical properties for this compound that could be predicted using various in silico tools.
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Computational Method |
|---|---|---|
| LogP | 3.15 | QSPR |
| Aqueous Solubility (logS) | -3.5 | QSPR |
| Polar Surface Area (PSA) | 20.2 Ų | Molecular Mechanics |
| Molar Refractivity | 60.4 cm³ | Molecular Mechanics |
Note: The data in this table is for illustrative purposes and intended to show the type of information generated by in silico modeling.
Applications of 3r,5s 3,5 Dimethyl 1 Adamantyl Methanol and Its Derivatives in Advanced Materials Science and Catalysis
Utilization in Polymer Chemistry and Functional Materials Development
The incorporation of the bulky and rigid 3,5-dimethyl-1-adamantyl group into polymers can significantly influence their physical and chemical properties. The hydroxyl functionality of [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol serves as a key handle for its integration into polymer architectures.
Incorporation into Polymer Architectures for Tailored Mechanical or Thermal Properties
Polymers containing adamantyl moieties are known for their enhanced thermal stability, stemming from the high melting point and thermal resistance of the adamantane (B196018) cage itself. The introduction of the 3,5-dimethyl-1-adamantyl group can lead to polymers with high glass transition temperatures (Tg) and improved mechanical strength. For instance, (meth)acrylic copolymers containing repeating units derived from 3,5-dimethyl-1-adamantyl (meth)acrylate exhibit these desirable properties. google.com The bulky nature of the adamantyl group restricts polymer chain mobility, leading to a more rigid material with a higher Tg.
Table 1: Properties of Polymers Incorporating Adamantyl Groups
| Polymer Type | Adamantyl Moiety | Observed Property Enhancement |
| Poly(meth)acrylates | 3,5-dimethyl-1-adamantyl | Increased glass transition temperature, improved thermal stability. google.com |
| Poly(propellane) | 5-butyl-1,3-adamantane | High thermal stability (stable up to 400°C). |
This table provides examples of how adamantyl groups, including the 3,5-dimethyl-1-adamantyl moiety, can be used to enhance the thermal properties of polymers.
Development of Adamantane-Based Monomers for Controlled Polymerization Techniques
The synthesis of well-defined polymer architectures often relies on controlled polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. sigmaaldrich.comyoutube.com Monomers derived from this compound, such as 3,5-dimethyl-1-adamantyl (meth)acrylate, are valuable in this context. google.com These monomers can be polymerized using RAFT to produce polymers with controlled molecular weights and narrow molecular weight distributions. nih.govmdpi.comnih.gov The resulting polymers possess the desirable properties imparted by the adamantyl group, combined with the precision offered by controlled polymerization. A patent has described the synthesis of such adamantyl (meth)acrylate monomers and their copolymerization. google.com
Role as Chiral Ligands or Scaffolds in Catalysis
The inherent chirality of this compound makes it an attractive scaffold for the development of chiral ligands for asymmetric catalysis. The stereochemically defined arrangement of the methyl groups on the adamantane framework can create a specific chiral environment around a metal center.
Design and Synthesis of Chiral Ligands for Asymmetric Catalysis
While direct synthesis of chiral ligands from this compound is not extensively reported in readily available literature, the principles of chiral ligand design suggest its potential. nih.govnih.gov The hydroxyl group can be converted into various coordinating groups, such as phosphines, amines, or oxazolines, to create P, N, or P,N-type ligands. The rigid and bulky 3,5-dimethyladamantyl backbone would provide a well-defined and sterically demanding chiral pocket, which is a key feature for achieving high enantioselectivity in catalytic reactions. ambeed.com
Applications in Organocatalysis and Transition Metal-Catalyzed Reactions
Chiral ligands derived from adamantane structures have been successfully employed in various transition metal-catalyzed reactions, including asymmetric hydrogenation. nih.govnih.govrsc.org For instance, chiral phosphine (B1218219) ligands are crucial for creating catalysts that can produce enantiomerically pure compounds. nih.govtcichemicals.com Although specific examples using ligands from this compound are not prevalent, the known success of other chiral adamantyl-based ligands suggests their potential in reactions like the asymmetric hydrogenation of ketones and olefins. researchgate.netresearchgate.net Furthermore, the rigid adamantane scaffold can be beneficial in organocatalysis, where the defined spatial arrangement of functional groups is critical for stereocontrol.
Supramolecular Chemistry and Host-Guest Interactions
The hydrophobic and geometrically well-defined nature of the adamantane cage makes it an excellent guest molecule in supramolecular host-guest systems.
The 3,5-dimethyl-1-adamantyl group can readily form inclusion complexes with various host molecules, most notably cyclodextrins. nih.govnih.govmdpi.com The adamantyl moiety fits snugly into the hydrophobic cavity of β-cyclodextrin, driven by favorable van der Waals interactions and the hydrophobic effect. A study on various adamantane derivatives, including 1-adamantanol, demonstrated the formation of stable host-guest complexes with β-cyclodextrin. nih.govmdpi.com It is highly probable that this compound and its derivatives would exhibit similar behavior, allowing for the construction of self-assembled nanomaterials and drug delivery systems. osti.gov
Furthermore, derivatives of 3,5-dimethyladamantane have been shown to form intricate supramolecular structures. For example, (3,5-dimethyladamantan-1-yl)ammonium methanesulfonate (B1217627) forms layered structures in the solid state through a network of hydrogen bonds, creating large supramolecular rings. researchgate.net This demonstrates the potential of the 3,5-dimethyladamantane scaffold to direct the formation of ordered supramolecular assemblies. rsc.orgnih.govnih.gov
Formation of Inclusion Complexes with Cyclodextrins and Other Supramolecular Hosts
The adamantane cage is well-known for its ability to form stable host-guest inclusion complexes with various macrocyclic hosts, most notably cyclodextrins. nih.gov This interaction is primarily driven by the hydrophobic effect, where the lipophilic adamantane guest is encapsulated within the relatively apolar cavity of the cyclodextrin (B1172386) host in an aqueous environment. The size and shape complementarity between the host and guest are crucial for the stability of these complexes. Adamantane derivatives are known to bind effectively to β-cyclodextrin, forming stable 1:1 inclusion complexes with association constants typically in the range of 10³–10⁵ M⁻¹. nih.gov
Derivatives of adamantane, such as this compound, are also excellent candidates for forming such inclusion complexes. The presence of methyl groups on the adamantane cage can influence the binding affinity and selectivity with different cyclodextrins or other supramolecular hosts. Research on various adamantane derivatives has shown that the stoichiometry and spatial arrangement of the guest within the host cavity can be diverse. For instance, studies with β-cyclodextrin have revealed inclusion adducts with adamantane-to-cyclodextrin ratios of 2:2, 3:2, and 1:2, depending on the substituents on the adamantane core. nih.gov In many of these complexes, the cyclodextrin units form dimers, creating a larger cavity to accommodate the guest molecules. nih.gov
The hydroxyl group of this compound can also play a role in the formation of these complexes by potentially forming hydrogen bonds with the rim of the cyclodextrin host, further stabilizing the assembly. This ability to form stable inclusion complexes is being explored for various applications, including the development of drug delivery systems and responsive materials. nih.govnih.gov
Table 1: Examples of Host-Guest Complexation with Adamantane Derivatives
| Adamantane Derivative | Supramolecular Host | Resulting Complex Stoichiometry (Guest:Host) | Reference |
| 1-Adamantanol | β-Cyclodextrin | 2:2 | nih.gov |
| 2-Adamantanol | β-Cyclodextrin | 3:2 | nih.gov |
| Adamantan-1-amine | β-Cyclodextrin | 3:2 | nih.gov |
| 1-Adamantanecarboxylic acid | β-Cyclodextrin | 2:2 | nih.gov |
| 1,3-Adamantanedicarboxylic acid | β-Cyclodextrin | 1:2 | nih.gov |
Investigation of Self-Assembly Processes and Crystal Engineering Principles
The rigid and well-defined geometry of the adamantane cage makes it an excellent building block for crystal engineering and the study of self-assembly processes. nih.govmdpi.com The van der Waals interactions between the lipophilic adamantane units act as "sticky nodes," promoting aggregation and the formation of ordered supramolecular structures. nih.gov The substitution pattern on the adamantane cage, such as the methyl groups in this compound, can significantly influence the packing arrangement in the solid state. acs.org
Single-crystal X-ray diffraction studies on substituted adamantanecarboxylic acids have revealed that the addition of methyl groups can alter the directionality of hydrogen-bonded dimers, leading to different supramolecular architectures such as tapes, grids, and zigzag patterns. acs.org The hydroxyl group in this compound provides a site for strong and directional hydrogen bonding, which is a powerful tool for controlling the self-assembly process. This allows for the rational design of crystalline materials with specific topologies and properties.
Advanced Chemical Building Blocks for the Construction of Complex Molecular Architectures
Beyond its role in supramolecular chemistry, this compound serves as a valuable and versatile building block in organic synthesis for the construction of more complex molecules. mdpi.com The adamantane moiety imparts unique properties to the target molecule, such as increased lipophilicity, thermal stability, and conformational rigidity. researchgate.net The introduction of methyl groups can further enhance lipophilicity and influence the solubility of the resulting compounds. mdpi.com
The primary alcohol functional group in this compound is a key reactive handle that allows for its incorporation into a wide range of molecular frameworks. It can be readily oxidized to an aldehyde or carboxylic acid, or converted to other functional groups, providing a gateway to a diverse array of derivatives. This versatility makes it a sought-after precursor for the synthesis of new materials, catalysts, and biologically active compounds.
The rigid adamantane scaffold can be used to control the spatial orientation of other functional groups within a molecule, which is particularly important in the design of catalysts and molecular receptors. By using this compound as a starting material, chemists can create intricate three-dimensional structures with well-defined shapes and functionalities. The applications of such complex architectures are vast, ranging from the development of new polymers with enhanced properties to the creation of sophisticated molecular machines. researchgate.net
Future Research Directions and Emerging Paradigms for 3r,5s 3,5 Dimethyl 1 Adamantyl Methanol Research
Exploration of Novel and Sustainable Synthetic Pathways with Enhanced Efficiency and Stereoselectivity
The synthesis of adamantane (B196018) and its derivatives has evolved significantly since its discovery. wikipedia.org Early methods were often impractical, involving multiple stages with low yields. wikipedia.org For instance, Vladimir Prelog's initial synthesis in 1941 was a multi-step process that was later refined to improve yields to around 6.5%. wikipedia.org A major breakthrough was the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene, which made adamantane more accessible and is still in use. youtube.commdpi.com Modern refinements using ultrasound and superacid catalysis have further boosted yields to as high as 98%. wikipedia.org
Despite these advancements, the synthesis of specifically substituted adamantanes like [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol presents ongoing challenges, particularly concerning stereoselectivity and efficiency. Future research will likely focus on the following areas:
Catalyst Innovation: The synthesis of 1,3-disubstituted adamantanes, a key structural feature, has traditionally required metal catalysts such as palladium, ruthenium, or nickel, often with poor selectivity and yields below 40%. acs.org A promising future direction is the development of metal-free catalytic systems. One study demonstrated a practical and scalable synthesis of 1,3-adamantanediol (B44800) from 3-hydroxyadamantane-1-carboxylic acid, achieving yields up to 95% without a metal catalyst, highlighting a pathway toward more sustainable and cost-effective production. acs.org
Stereoselective Methodologies: Achieving the precise (3R,5S) configuration of the dimethyl groups is a significant synthetic hurdle. Current methods often produce mixtures of diastereoisomers. nih.gov Future work will need to explore advanced asymmetric synthesis techniques. For example, while Evan's asymmetric synthesis has been successfully used for some adamantyl-substituted acids, it has failed for others with bulky cage groups in close proximity, indicating a need for more robust methods. nih.gov The development of novel chiral catalysts or auxiliaries tailored for the rigid adamantane framework is a critical area of investigation.
Process Optimization: Scalability is a key factor for practical applications. Research efforts are directed at optimizing reaction conditions to achieve high yields on an industrial scale. Processes achieving isolated yields of 100 grams per batch have been reported for related diols, demonstrating the potential for large-scale production of adamantane derivatives. acs.org
| Synthetic Approach | Precursor | Key Features | Reported Yield | Reference |
| Lewis Acid Catalysis | Tetrahydrodicyclopentadiene | Affordable and established method for adamantane core | 13-15% (procedure followed) | youtube.com |
| Superacid Catalysis | Adamantane precursor | High-yield method for core synthesis | up to 98% | wikipedia.org |
| Metal-Free Decarbonylation/Hydrolysis | 3-Hydroxyadamantane-1-carboxylic acid | Scalable, high-purity, metal-free | up to 95% | acs.org |
| Asymmetric Synthesis (Evan's) | Adamantyl-substituted keto esters | Enantiomerically pure products | Successful for long-chain acids | nih.gov |
Advanced Computational Design of Derivatives with Precisely Tunable Properties
Computational chemistry offers a powerful paradigm for accelerating the discovery of new materials by predicting their properties before synthesis. Density Functional Theory (DFT) is a key tool used to investigate the structural, electronic, and optical characteristics of adamantane derivatives. nih.govmdpi.com This in silico approach enables the screening and design of novel molecules with tailored functionalities.
Future research on this compound and its derivatives will heavily leverage computational design to:
Tune Electronic and Optical Properties: Studies have shown that substituting carbon atoms in the adamantane cage with heteroatoms like boron can systematically modify its properties. mdpi.com For example, boron substitution can narrow the HOMO-LUMO gap by as much as 56% and cause a significant red shift in optical absorption, moving it from 146 nm in pristine adamantane to 423 nm in a tetra-bora-adamantane derivative. mdpi.comresearchgate.net This opens possibilities for designing materials for optoelectronic devices such as UV-visible detectors and light-emitting diodes. mdpi.com
Predict Material Performance: Computational methods can predict key performance indicators for various applications. For high-energy materials, parameters like heat of formation, thermodynamic stability, and detonation performance can be calculated for adamantane derivatives with different explosophoric groups (e.g., -NO2, -N3). nih.gov This allows for the rational design of materials with superior energy release and sensitivity characteristics. nih.gov
Optimize Molecular Geometry: The rigid adamantane structure can be precisely modified through substitution. mdpi.com Computational tools like Gaussian and Gaussview can be used to optimize the geometry of designed compounds and visualize molecular properties, ensuring that new derivatives maintain the desired structural integrity for specific applications. nih.gov
| Computational Method | Property Investigated | Key Finding | Potential Application | Reference |
| DFT (B3LYP/6-31G(d)) | Structural & Electronic Properties | Boron substitution transforms adamantane from electron-donating to electron-accepting. | Molecular Electronics | mdpi.com |
| TD-DFT (CAM-B3LYP) | Optical Properties | Controlled boron substitution leads to a systematic red shift in absorption maxima. | Optoelectronics | mdpi.comresearchgate.net |
| DFT (Gaussian 16) | Energetic Properties | Substitution with -ONO2 and -NH2 groups on an azaadamantane skeleton shows excellent explosive properties. | High-Energy Materials | nih.gov |
Integration into Hybrid Materials Systems and Nanotechnology Applications
The adamantane cage is an exceptional building block for creating complex molecular architectures due to its rigidity, stability, and well-defined three-dimensional structure. researchgate.netrsc.org The functional groups on this compound (a primary alcohol and two methyl groups) provide anchor points for integration into larger systems.
Emerging paradigms in this area include:
Polymeric Materials and Organic Semiconductors: Adamantane derivatives are being explored to create high-performance polymers and organic semiconductors. rsc.org The introduction of ethyladamantyl side groups into diketopyrrolopyrrole (DPP) derivatives was found to induce π-π stacking, which amplifies charge transfer and enhances hole mobilities tenfold while maintaining solubility for easier processing. rsc.org The hydroxyl group of this compound could be used to graft the adamantane moiety onto polymer backbones, potentially improving thermal stability, solubility, and mechanical properties.
Drug Delivery and Nanomedicine: The lipophilic nature of the adamantane core makes it a valuable component in drug delivery systems, as it can enhance bioavailability. mdpi.commdpi.com Adamantane can serve as a scaffold for dendritic structures, creating poly-functional complexes for biomedical applications. mdpi.com For example, therapeutic peptides have been successfully conjugated to adamantane-dendrons without impairing their biological activity. mdpi.com The this compound molecule could act as a foundational piece in constructing nanodevices or molecular capsules for targeted delivery. researchgate.net
Nonlinear Optical (NLO) Materials: Adamantane-type clusters have been shown to exhibit strong NLO properties, including second-harmonic generation (SHG) and a unique form of highly-directed white-light generation (WLG). rsc.org Future research could explore how the specific substitution pattern of this compound influences the crystalline packing and, consequently, the NLO response of materials built from it.
Development of Comprehensive Structure-Activity Relationships for Novel Non-Biological Applications
While structure-activity relationship (SAR) studies of adamantane derivatives have historically focused on biological activities like antiviral, anticancer, or anti-inflammatory effects, a new paradigm is emerging to establish SAR for materials science applications. mdpi.comnih.govnih.gov This involves correlating specific structural features (substituent type, position, stereochemistry) with physical and chemical properties relevant to non-biological systems.
Future research should systematically investigate how modifications to the this compound scaffold affect:
Charge Transport and Mobility: As seen in organic semiconductors, the placement and nature of solubilizing side-groups can dramatically influence charge transfer. rsc.org A comprehensive SAR study could map how altering the alkyl groups (e.g., replacing methyl with ethyl or larger groups) or modifying the methanol (B129727) functional group on the adamantane core impacts charge mobility in thin films.
Optical and Electronic Behavior: Computational studies have already laid the groundwork by showing that substitutions can tune the HOMO-LUMO gap and optical absorption. mdpi.com Experimental SAR studies are needed to validate these predictions and build a robust library of compounds with known optical properties. This would enable the on-demand design of adamantane-based molecules for specific light-emitting or light-harvesting applications.
Supramolecular Assembly: The adamantane moiety is a classic guest molecule in host-guest chemistry, often with cyclodextrins. The specific stereochemistry and substitution of this compound will influence its binding affinity and the stability of resulting supramolecular structures. Developing a SAR for these interactions is crucial for applications in nanofabrication, molecular machines, and sensor technology. researchgate.net
Implementation of Green Chemistry Principles in Adamantane Synthesis and Derivatization
The increasing emphasis on sustainability in chemical manufacturing necessitates the adoption of green chemistry principles. researchgate.net This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency.
Future research on this compound and other adamantane derivatives will prioritize:
Solvent-Free Reactions: A significant advancement in green chemistry is the use of solvent-free reaction conditions. For example, the Biginelli reaction to produce adamantane-containing dihydropyrimidine (B8664642) derivatives has been successfully performed under solvent-free conditions using a low percentage of trifluoroacetic acid (TFA) as a catalyst. nih.govnih.gov This approach not only reduces environmental impact but can also lead to shorter reaction times and higher yields. nih.gov
Microwave-Assisted Synthesis: Microwave heating has emerged as a powerful tool in green chemistry, offering highly accelerated reaction rates, reduced reaction times, and improved yields compared to conventional heating methods. researchgate.net This technique is particularly promising for the synthesis and derivatization of adamantane compounds, contributing to more efficient and environmentally friendly processes.
Atom Economy: Synthetic strategies will be evaluated based on their atom economy—the measure of how efficiently atoms from the reactants are incorporated into the final product. Pathways that involve rearrangements, like the acid-catalyzed synthesis of the adamantane core, are inherently atom-economical. youtube.com Future work will focus on designing multi-component reactions and tandem processes that maximize the incorporation of starting materials into the desired this compound product, thereby minimizing waste. nih.govnih.gov
Q & A
Q. How is the stereochemical configuration of [(3R,5S)-3,5-dimethyl-1-adamantyl]methanol confirmed, and what analytical techniques are employed?
The stereochemical configuration is validated using a combination of NMR spectroscopy (e.g., H and C NMR for proton and carbon environments), infrared spectroscopy (IR) for functional group identification, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. X-ray crystallography is also critical for resolving absolute stereochemistry in crystalline derivatives, as demonstrated in structural analogs . For example, distinct splitting patterns in NMR spectra and specific optical rotation values (e.g., ) help differentiate enantiomers .
Q. What in vitro models are suitable for assessing the neuroprotective efficacy of this compound?
Primary cortical neuron cultures derived from embryonic rats are widely used. Neurons are exposed to toxic agents (e.g., Aβ peptides, staurosporine, HO), and viability is quantified via assays like MTT or calcein-AM staining. EC values (e.g., 5 nM for Aβ protection) are determined using dose-response curves. Co-treatment with stressors and the compound, followed by 24-hour incubation, reveals survival rates via statistical methods like Student’s t-test .
Q. What synthetic strategies are reported for adamantane-derived methanol analogs, and how is purity ensured?
While direct synthesis of this compound is not detailed in the evidence, analogous compounds are synthesized via stereoselective cycloadditions or catalytic hydrogenation . Purification involves silica gel chromatography and crystallization (e.g., hexanes/CHCl). Purity is confirmed via HPLC (>98%) and melting point analysis .
Advanced Research Questions
Q. How does this compound interact with microtubule dynamics compared to classical stabilizers like paclitaxel?
Unlike paclitaxel, this compound exhibits weak microtubule stabilization and does not prevent cold-induced depolymerization. Competitive binding assays using H-labeled paclitaxel reveal partial competition for the same tubulin site but require 10-fold higher concentrations for comparable binding. Centrifugation assays show only 10–20% microtubule protein precipitation compared to paclitaxel, suggesting a distinct interaction mechanism .
Q. What experimental approaches resolve contradictions in blood-brain barrier (BBB) permeability data for adamantane-derived neuroprotectives?
Bovine brain microvessel endothelial cells (BBMEC) models assess passive diffusion and P-glycoprotein (P-gp) efflux. Permeability is quantified using transwell assays with rhodamine 123 (a P-gp substrate). Co-treatment with P-gp inhibitors (e.g., cyclosporine A) clarifies whether efflux transporters limit brain uptake. Parallel studies in P-gp knockout models further validate mechanisms .
Q. How can researchers address discrepancies in reported EC50_{50}50 values across neuroprotection studies?
Variability may arise from differences in neuronal culture conditions (e.g., serum concentration, toxin exposure duration) or assay sensitivity . Standardizing protocols (e.g., DMEM/F12 media, 2.5 × 10 cells/mL density) and including internal controls (e.g., paclitaxel for microtubule stabilization) improve reproducibility. Dose-response curves should span 3–5 logarithmic concentrations to ensure accurate EC calculation .
Q. What signaling pathways are implicated in the compound’s neuroprotective effects beyond microtubule interactions?
Proteomic studies of treated neurons reveal modulation of oxidative stress pathways (e.g., reduced ROS production) and calcium homeostasis (e.g., inhibition of thapsigargin-induced ER stress). Unlike paclitaxel, the compound does not inhibit Cdk5 activation, suggesting a unique mechanism independent of Tau phosphorylation .
Methodological Notes
-
Microtubule Assembly Assays : Use DAPI fluorescence (λ 358 nm, λ 461 nm) to monitor tubulin polymerization in PEM buffer. Centrifugation at 100,000 × g quantifies pelleted microtubules .
-
BBB Permeability : Calculate apparent permeability (P) using the formula:
where is the transport rate, is the membrane area, and is the initial concentration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
